molecular formula C21H16N2O5 B11577977 N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]tryptophan

N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]tryptophan

Cat. No.: B11577977
M. Wt: 376.4 g/mol
InChI Key: XFCCRHQROIPFOX-UHFFFAOYSA-N
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Description

N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]tryptophan is a complex organic compound that combines the structural features of chromenone and tryptophan

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]tryptophan typically involves the condensation of tryptophan with a chromenone derivative under specific conditions. One common method involves the use of a Lewis acid catalyst to facilitate the reaction between tryptophan and the chromenone derivative . The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the temperature is maintained at a moderate level to ensure the stability of the reactants and products.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]tryptophan can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinolinic acid derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]tryptophan has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]tryptophan involves its interaction with specific molecular targets and pathways. The compound is known to modulate the kynurenine pathway of tryptophan metabolism, which plays a crucial role in immune regulation and neuroprotection . By influencing this pathway, the compound can affect various biological processes, including inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]tryptophan is unique due to its combined structural features of chromenone and tryptophan, which confer distinct chemical and biological properties. Its ability to modulate the kynurenine pathway sets it apart from other similar compounds and highlights its potential for therapeutic applications.

Properties

Molecular Formula

C21H16N2O5

Molecular Weight

376.4 g/mol

IUPAC Name

2-[(4-hydroxy-2-oxochromen-3-yl)methylideneamino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C21H16N2O5/c24-19-14-6-2-4-8-18(14)28-21(27)15(19)11-23-17(20(25)26)9-12-10-22-16-7-3-1-5-13(12)16/h1-8,10-11,17,22,24H,9H2,(H,25,26)

InChI Key

XFCCRHQROIPFOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N=CC3=C(C4=CC=CC=C4OC3=O)O

Origin of Product

United States

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